NPEC-caged-dopamine

Description

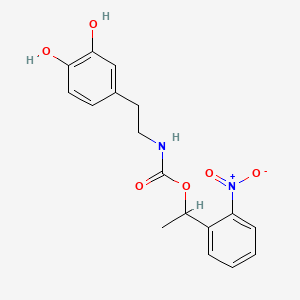

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNNZLULXSQJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NPEC-Caged Dopamine: A Technical Guide to its Principle of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles of NPEC-caged dopamine, a powerful tool for the precise spatiotemporal control of dopamine signaling in research settings. The guide covers the mechanism of action, provides quantitative data for related compounds, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Principle of Action

NPEC-caged dopamine is a photolabile derivative of the neurotransmitter dopamine. The "cage" is a 1-(2-nitrophenyl)ethyl (NPEC) group covalently attached to the dopamine molecule, rendering it biologically inactive.[1] This temporary inactivation allows for the controlled delivery of the caged compound to a biological system without eliciting a response. The core principle lies in the use of light to break the bond between the NPEC cage and dopamine, a process known as "uncaging." Upon illumination with ultraviolet (UV) light, typically around 360 nm, the NPEC group undergoes a photochemical reaction that rapidly releases free, active dopamine.[1][2][3] This precise, light-induced release enables researchers to mimic the phasic signaling of dopamine with high spatial and temporal resolution, activating dopamine receptors and their downstream signaling cascades in a controlled manner.

Chemical Structure and Uncaging Mechanism

The NPEC cage is chemically known as (N)-1-(2-nitrophenyl)ethoxycarbonyl and is attached to the amine group of dopamine, forming a carbamate linkage. The uncaging process is initiated by the absorption of a photon by the nitrophenyl chromophore of the NPEC group. This leads to an intramolecular rearrangement and cleavage of the benzylic carbon-oxygen bond, ultimately releasing dopamine, carbon dioxide, and a 2-nitrosoacetophenone byproduct.

Below is a diagram illustrating the uncaging mechanism of NPEC-caged dopamine.

Caption: Photochemical release of active dopamine from its inactive NPEC-caged form upon UV light exposure.

Quantitative Data

While specific quantitative photochemical data for NPEC-caged dopamine are largely absent in the peer-reviewed literature, data from the NPEC caging group and other caged dopamine compounds provide valuable context for its application.

| Parameter | Value | Compound/Group | Notes |

| Activation Wavelength | ~360 nm | NPEC-caged dopamine | Optimal for one-photon uncaging. |

| Photolysis 'Dark' Rate | ~10-20 s⁻¹ | NPEC group (at pH 7.4) | Refers to the rate of the chemical steps following the initial light-induced bond cleavage. |

| Two-Photon Excitation | Generally low sensitivity | NPEC group | Specific two-photon action cross-section for NPEC-caged dopamine is not widely reported. |

| Uncaging Sensitivity (εΦ) | > 580 M⁻¹cm⁻¹ | RuBi-Dopa (visible light) | For comparison; ε is the molar extinction coefficient and Φ is the quantum yield. |

| Hydrolytic Stability | High | NPEC group | NPEC cages are stable in physiological buffers, preventing premature release of the caged molecule. |

Experimental Protocols

The precise spatiotemporal control offered by NPEC-caged dopamine makes it a valuable tool in various experimental paradigms, particularly in neuroscience.

One-Photon Uncaging in Brain Slices

This protocol describes the focal uncaging of dopamine in acute brain slices to study its effects on neuronal activity, which can be monitored using techniques like whole-cell patch-clamp electrophysiology or fast-scan cyclic voltammetry (FSCV).

Materials:

-

NPEC-caged dopamine

-

Artificial cerebrospinal fluid (aCSF)

-

Acute brain slices (e.g., from rodent striatum or prefrontal cortex)

-

Upright microscope with UV light source (e.g., flash lamp or laser) coupled to the light path

-

Objective lens with good UV transmission

-

Patch-clamp amplifier and recording electrodes or FSCV carbon-fiber microelectrode

-

Data acquisition system

Procedure:

-

Preparation: Prepare acute brain slices (200-300 µm thick) and allow them to recover in oxygenated aCSF.

-

Incubation: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF. Add NPEC-caged dopamine to the perfusing aCSF at a final concentration of 50-100 µM. Allow the slice to equilibrate with the caged compound for at least 15-20 minutes.

-

Targeting: Identify the neuron or region of interest for dopamine application using differential interference contrast (DIC) or fluorescence microscopy.

-

Uncaging: Deliver a brief pulse of UV light (e.g., 10-100 ms duration from a mercury arc lamp or a focused laser beam at ~360 nm) to a small, targeted area (e.g., 10-50 µm diameter) near the recorded neuron.

-

Recording: Record the physiological response (e.g., changes in membrane potential, postsynaptic currents, or dopamine concentration) before, during, and after the UV flash.

-

Controls: Perform control experiments, including applying the UV flash in the absence of NPEC-caged dopamine to ensure the light itself does not elicit a response, and applying NPEC-caged dopamine without the UV flash to confirm its biological inactivity.

Two-Photon Uncaging for Synaptic Studies

While NPEC-caged dopamine has low two-photon sensitivity, this protocol outlines the general principles for two-photon uncaging, which offers superior spatial resolution for targeting individual dendritic spines. For such experiments, alternative caged dopamines with higher two-photon cross-sections, like RuBi-Dopa, are often preferred.

Materials:

-

Two-photon sensitive caged dopamine (e.g., RuBi-Dopa)

-

aCSF

-

Acute brain slices or neuronal cultures

-

Two-photon laser scanning microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)

-

High numerical aperture objective lens

-

Electrophysiology or calcium imaging setup

Procedure:

-

Preparation and Incubation: As described for one-photon uncaging.

-

Targeting: Identify a specific dendritic spine or subcellular compartment using two-photon imaging.

-

Uncaging: Deliver a short train of focused laser pulses (e.g., 2-5 ms) at the appropriate wavelength for the chosen caged compound (e.g., ~720-820 nm) to the targeted location. The laser power needs to be carefully calibrated to release a physiological concentration of dopamine while avoiding photodamage (e.g., ~10-30 mW on the sample).

-

Recording: Monitor synaptic responses, such as excitatory postsynaptic potentials (EPSPs), or intracellular calcium transients using a fluorescent indicator.

-

Controls: Similar controls as for one-photon uncaging are essential.

Visualizations

Dopamine D1 Receptor Signaling Pathway

Upon uncaging, dopamine binds to its receptors, initiating intracellular signaling cascades. The following diagram illustrates the canonical signaling pathway activated by the D1 dopamine receptor, a common target of studies using NPEC-caged dopamine.

Caption: Simplified schematic of the dopamine D1 receptor signaling cascade.

Experimental Workflow for NPEC-Caged Dopamine Uncaging

The following diagram outlines the typical workflow for an experiment utilizing NPEC-caged dopamine to investigate its effects on neuronal function.

Caption: A step-by-step overview of a typical uncaging experiment.

References

An In-depth Technical Guide on the Solubility of NPEC-caged-dopamine in DMSO

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive details on the solubility of NPEC-caged-dopamine in dimethyl sulfoxide (DMSO). This document includes quantitative solubility data, a generalized protocol for solution preparation, and a diagram of the relevant biological signaling pathway.

Core Topic: this compound Solubility in DMSO

This compound, or 1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate, is a photoactivatable version of the neurotransmitter dopamine.[1] The "NPEC" caging group renders the dopamine molecule inactive until it is cleaved by UV light, typically around 360 nm.[2][3][4] This property allows for precise temporal and spatial control over dopamine release in experimental settings. For effective use in such experiments, understanding its solubility in appropriate solvents is critical. DMSO is a common solvent for preparing stock solutions of this compound.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that variations may occur between different batches of the compound.

| Supplier | Reported Solubility in DMSO | Molecular Weight ( g/mol ) |

| BioCrick | Soluble to 100 mM | 346.33 |

| R&D Systems | Soluble to 100 mM | 346.33 |

| MedchemExpress | 125 mg/mL (equivalent to 360.93 mM) | 346.33 |

| APExBIO | <34.63 mg/mL | 346.33 |

Note: The molecular weight of this compound is 346.33 g/mol .

Experimental Protocols: Preparing a Stock Solution

While a detailed experimental protocol for determining the maximum solubility of this compound in DMSO is not available in the provided search results, a generalized protocol for preparing a stock solution can be derived from the supplier datasheets.

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Appropriate personal protective equipment (PPE)

Protocol:

-

Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour. This minimizes condensation, which can affect the stability of the compound.

-

Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder to achieve the target concentration. Due to the hygroscopic nature of DMSO, using a newly opened bottle is recommended to ensure maximal solubility.

-

Dissolution: Vigorously vortex the solution to facilitate dissolution. For concentrations at the higher end of the solubility range, sonication in an ultrasonic bath may be necessary to fully dissolve the compound.

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.

Signaling Pathway and Experimental Workflow

The primary application of this compound is the controlled release of dopamine to study its effects on cellular signaling. The workflow begins with the application of the caged compound and culminates in the activation of downstream cellular pathways upon photolysis.

Caption: Workflow for dopamine release and subsequent D1 receptor signaling.

Upon illumination with UV light at approximately 360 nm, the NPEC cage is cleaved, releasing active dopamine. This released dopamine then binds to and activates D1 receptors, initiating a downstream signaling cascade that includes the activation of Protein Kinase A (PKA) and the subsequent expression of the immediate early gene c-Fos in neurons. Studies have shown that striatal neurons exhibit a greater sensitivity and response to these brief, localized dopamine signals compared to cortical neurons.

References

An In-depth Technical Guide to the Stability and Storage of NPEC-caged-dopamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, storage, and handling of NPEC-caged-dopamine, a critical tool for the precise spatiotemporal control of dopamine signaling in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to ensure the integrity and optimal performance of this photolabile compound in their experimental workflows.

Core Concepts and Chemical Properties

This compound, or (N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a derivative of the neurotransmitter dopamine that has been rendered biologically inactive by the covalent attachment of a photolabile protecting group, (N)-1-(2-nitrophenyl)ethyl (NPEC). This "cage" can be rapidly and efficiently removed by photolysis with ultraviolet (UV) light, typically at a wavelength of 360 nm, leading to the localized release of active dopamine.[1][2] This technology allows for precise control over the timing and location of dopamine receptor activation, mimicking physiological signaling events.

A key advantage of the NPEC caging group is its notable stability against hydrolysis, a common issue with other caged compounds that can lead to spontaneous degradation and premature release of the active molecule.[3]

Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following tables summarize the recommended conditions based on manufacturer guidelines and available literature.

Solid Form Stability

| Storage Condition | Recommended Temperature | Duration |

| Long-term | -20°C | Up to 3 years |

| Short-term | 4°C | Up to 2 years |

Data sourced from MedchemExpress.[1]

In-Solvent Stability

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for the preparation of stock solutions.

| Storage Condition | Recommended Temperature | Duration |

| Long-term | -80°C | Up to 6 months |

| Short-term | -20°C | Up to 1 month |

Data sourced from MedchemExpress.[1]

Important Considerations:

-

Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the long-term stability of the dissolved compound. It is recommended to use freshly opened, high-purity DMSO for stock solution preparation.

-

Freeze-Thaw Cycles: To prevent degradation, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

-

Light Exposure: While stable to ambient light, prolonged exposure should be avoided. Stock solutions should be stored in light-protected tubes.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

High-purity, anhydrous DMSO

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Bring the this compound vial to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). This compound is soluble in DMSO up to 100 mM.

-

Add the calculated volume of DMSO to the vial.

-

Vortex thoroughly to dissolve the powder. If necessary, brief sonication in an ultrasonic bath can aid in dissolution. For higher solubility, the tube can be warmed to 37°C and shaken in an ultrasonic bath.

-

Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Focal Photolysis of this compound in Neuronal Cultures or Brain Slices

This protocol provides a general framework for the uncaging of this compound. Specific parameters such as light intensity and duration will need to be optimized for the experimental setup and biological preparation.

Materials:

-

This compound stock solution (in DMSO)

-

Artificial cerebrospinal fluid (aCSF) or appropriate physiological buffer

-

Neuronal culture or brain slice preparation

-

Microscope equipped for epifluorescence or a dedicated photolysis system

-

UV light source with a filter for 360 nm wavelength

-

Recording equipment (e.g., patch-clamp amplifier, calcium imaging setup)

Procedure:

-

Preparation of Working Solution: Dilute the this compound stock solution in aCSF to the final working concentration (typically in the micromolar range). The final DMSO concentration should be kept low (ideally <0.1%) to avoid solvent effects on the biological preparation.

-

Application: Perfuse the neuronal culture or brain slice with the aCSF containing this compound. Allow sufficient time for equilibration.

-

Photolysis:

-

Position the light source to illuminate the specific region of interest (e.g., a single dendritic spine, a group of neurons).

-

Deliver a brief pulse of UV light (360 nm) to uncage the dopamine. The duration and intensity of the light pulse will determine the amount of dopamine released and should be carefully calibrated.

-

-

Data Acquisition: Record the biological response of interest (e.g., postsynaptic currents, changes in intracellular calcium) immediately following photolysis.

Measurement of Released Dopamine using Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is a powerful electrochemical technique for the real-time detection of dopamine with high temporal and spatial resolution.

Materials:

-

FSCV system (potentiostat, headstage, data acquisition software)

-

Carbon-fiber microelectrode

-

Ag/AgCl reference electrode

-

Stimulating electrode (if evoking endogenous release for comparison)

-

Brain slice perfusion chamber

Procedure:

-

Electrode Preparation: Fabricate and condition the carbon-fiber microelectrode according to established protocols.

-

Setup: Place the brain slice in the perfusion chamber and position the carbon-fiber microelectrode in the region of interest. Position the reference electrode in the bath.

-

Photolysis and Detection:

-

Apply a triangular voltage waveform to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

Perfuse the slice with aCSF containing this compound.

-

Deliver a pulse of 360 nm UV light to uncage dopamine.

-

The FSCV system will detect the oxidation and reduction currents of the released dopamine at the carbon-fiber microelectrode surface.

-

-

Data Analysis: The resulting current versus voltage plot (voltammogram) provides a chemical signature for dopamine, and the current amplitude is proportional to its concentration.

Dopamine D1 Receptor Signaling Pathway

Upon release, dopamine primarily activates D1-like receptors (D1 and D5) or D2-like receptors. The use of this compound has been instrumental in elucidating the downstream signaling cascades of D1 receptor activation.

Activation of the D1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a crucial role in various neuronal processes, including learning, memory, and motor control. The canonical pathway involves the coupling to a stimulatory G-protein (Gαs/olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates a number of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as an inhibitor of protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade. PKA also phosphorylates transcription factors such as the cAMP response element-binding protein (CREB), which translocates to the nucleus and modulates the expression of immediate early genes like c-Fos.

Conclusion

This compound is a robust and reliable tool for neuroscientists seeking to investigate the intricacies of dopaminergic signaling. Its high hydrolytic stability and efficient photolysis make it a superior choice for a wide range of applications. By adhering to the storage, handling, and experimental guidelines outlined in this document, researchers can ensure the reproducibility and accuracy of their findings, ultimately advancing our understanding of the brain's complex chemical landscape.

References

The Precision Tool for Probing Dopamine Signaling: A Technical Guide to NPEC-Caged Dopamine in D1 Receptor Activation Studies

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of NPEC-caged dopamine for the precise spatiotemporal study of Dopamine D1 receptor (D1R) activation. Through the controlled photorelease of dopamine, this powerful optopharmacological tool enables the elucidation of complex signaling cascades and their physiological consequences.

Introduction to NPEC-Caged Dopamine

NPEC-caged dopamine is a photolabile derivative of the neurotransmitter dopamine.[1][2][3] The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the dopamine molecule biologically inactive.[4][5] Upon illumination with ultraviolet (UV) light, typically at a wavelength of 360 nm, the NPEC cage is cleaved, rapidly and locally releasing active dopamine. This technique, known as photolysis or "uncaging," allows for precise experimental control over the timing and location of dopamine release, mimicking the phasic signaling observed in the brain.

Key Properties of NPEC-Caged Dopamine:

| Property | Value / Description | Source(s) |

| Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine | |

| Molecular Weight | 346.33 g/mol | |

| Formula | C₁₇H₁₈N₂O₆ | |

| Appearance | Yellow solid | |

| Purity | ≥98-99% | |

| Solubility | Soluble up to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Uncaging Wavelength | ~360 nm (UV light) |

D1 Receptor Signaling Pathways

Activation of the D1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. NPEC-caged dopamine is an invaluable tool for dissecting these pathways with high temporal resolution.

The Canonical Gαs/olf-cAMP-PKA Pathway

The primary and most well-characterized signaling pathway for the D1 receptor involves its coupling to the stimulatory G-proteins Gαs or Gαolf. This initiates a series of downstream events:

-

Adenylyl Cyclase (AC) Activation: The activated Gα subunit stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates numerous downstream proteins, including:

-

DARPP-32: A key signaling hub in striatal neurons, which, when phosphorylated, becomes a potent inhibitor of protein phosphatase-1 (PP1).

-

CREB (cAMP response element-binding protein): A transcription factor that, upon phosphorylation, modulates the expression of genes involved in neuronal plasticity and survival.

-

Ion Channels: PKA can phosphorylate various ion channels, including NMDA and AMPA receptors, thereby modulating neuronal excitability and synaptic plasticity.

-

Non-Canonical Signaling Pathways

Emerging evidence suggests that D1 receptors can also signal through cAMP-independent pathways, often involving Gαq coupling and intracellular calcium mobilization.

-

Gαq and Phospholipase C (PLC) Activation: In some contexts, particularly with D1-D2 receptor heteromers, D1R activation can engage Gαq, which in turn activates phospholipase C (PLC).

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Downstream Calcium Signaling: The rise in intracellular Ca²⁺ can activate various downstream effectors, such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs), leading to diverse cellular responses.

Experimental Protocols

The following protocols provide a framework for using NPEC-caged dopamine to study D1 receptor activation. Specific parameters may require optimization depending on the experimental preparation and objectives.

General Workflow

A typical experiment involves equilibrating the biological sample with NPEC-caged dopamine, followed by targeted UV illumination to release dopamine and subsequent measurement of the physiological or biochemical response.

Protocol: Photolysis of NPEC-Caged Dopamine in Brain Slices

This protocol describes the uncaging of dopamine in acute brain slices to study D1R-mediated electrophysiological responses.

Materials:

-

NPEC-caged dopamine

-

Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Vibratome for slicing

-

Recording chamber with perfusion system

-

Microscope with epifluorescence (Nikon Optiphot or equivalent)

-

UV light source (e.g., mercury lamp with filter for ~360 nm, or a UV LED)

-

Patch-clamp or field potential recording setup

-

Data acquisition system and analysis software

Procedure:

-

Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum, prefrontal cortex) using a vibratome in ice-cold ACSF. Allow slices to recover for at least 1 hour at room temperature.

-

Caged Compound Perfusion: Transfer a slice to the recording chamber and perfuse with ACSF containing 100-200 µM NPEC-caged dopamine. Allow at least 15-20 minutes for the tissue to equilibrate with the caged compound.

-

Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a neuron of interest or place a field potential electrode in the desired location.

-

Photolysis: Position the UV light spot over the area of interest near the recording electrode. Deliver a brief pulse of UV light (e.g., 100-200 ms duration) to uncage dopamine. This should produce a local dopamine concentration in the range of 1-2 µM.

-

Data Acquisition: Record the resulting electrophysiological changes (e.g., changes in membrane potential, firing rate, or synaptic currents).

-

Controls: Perform control experiments where UV light is applied to slices not incubated with NPEC-caged dopamine to ensure that the light itself does not elicit a response.

Protocol: Measuring D1R-Mediated cAMP Accumulation

This protocol outlines a method for detecting changes in intracellular cAMP levels following D1R activation using a genetically encoded biosensor.

Materials:

-

Cultured cells (e.g., HEK293 or primary neurons) expressing a D1 receptor and a FRET- or BRET-based cAMP biosensor (e.g., Epac-based sensors).

-

NPEC-caged dopamine

-

Imaging medium (e.g., Tyrode's solution)

-

Fluorescence microscope equipped for FRET/BRET imaging, including an appropriate light source for uncaging.

Procedure:

-

Cell Preparation: Plate cells expressing the D1R and cAMP biosensor onto glass-bottom dishes suitable for microscopy.

-

Incubation: Replace the culture medium with imaging medium containing the desired concentration of NPEC-caged dopamine (e.g., 10-100 µM). Incubate for 15-20 minutes.

-

Baseline Measurement: Acquire a baseline FRET or BRET signal from the cells for a few minutes to establish a stable baseline.

-

Photolysis and Imaging: While continuously acquiring images, deliver a UV light pulse to a defined region of interest to uncage dopamine.

-

Data Acquisition: Continue to record the FRET/BRET signal to measure the change in intracellular cAMP concentration over time. The signal change is proportional to the cAMP level.

-

Data Analysis: Quantify the change in the FRET ratio or BRET signal before and after photolysis to determine the kinetics and magnitude of the cAMP response.

Quantitative Data Summary

The use of NPEC-caged dopamine has yielded valuable quantitative insights into D1 receptor signaling.

Table of Experimental Parameters and Results:

| Parameter | Value | Brain Region / Cell Type | Experimental Method | Reference |

| NPEC-DA Concentration | 100-200 µM | Rat Caudate Nucleus & Prefrontal Cortex Slices | Fast-Scan Cyclic Voltammetry | |

| UV Illumination Duration | 100-200 ms | Rat Caudate Nucleus & Prefrontal Cortex Slices | Photolysis | |

| Peak [DA] after Uncaging | 1-2 µM | Rat Caudate Nucleus & Prefrontal Cortex Slices | Fast-Scan Cyclic Voltammetry | |

| Effect of Uncaging | PKA activation and c-Fos expression | Cortical and Striatal Neurons | Immunohistochemistry/Biochemical Assays | |

| Dopamine EC₅₀ (cAMP Flux) | 1.22 x 10⁻⁷ M | DRD1 Nomad Cell Line | Fluorescence-based cAMP Assay |

Conclusion

NPEC-caged dopamine is an indispensable tool for the precise investigation of D1 receptor pharmacology and signaling. By enabling the controlled release of dopamine with high spatiotemporal resolution, it allows researchers to dissect the intricate molecular pathways that govern neuronal function and to understand how their dysregulation contributes to neurological and psychiatric disorders. The protocols and data presented in this guide serve as a comprehensive resource for the effective implementation of this powerful technology in neuroscience and drug discovery.

References

Uncaging Dopamine: A Technical Guide to Photostimulated c-Fos Expression

For Immediate Release

This technical guide provides an in-depth analysis of the induction of c-Fos expression through the photolytic uncaging of NPEC-caged-dopamine. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying signaling pathways, comprehensive experimental protocols, and quantitative data to facilitate the application of this precise neurostimulation technique.

Introduction

The immediate early gene c-Fos is a widely recognized marker for neuronal activity.[1] Its expression can be triggered by a variety of stimuli, including the activation of dopamine receptors. The use of caged compounds, such as N-(1-(2-nitrophenyl)ethyl)carboxy-dopamine (this compound), offers a high degree of spatiotemporal control over dopamine delivery in neural tissue. Upon illumination with ultraviolet (UV) light, typically around 360 nm, the NPEC group is cleaved, releasing active dopamine and initiating downstream signaling cascades that lead to c-Fos expression.[2][3][4][5] This technique allows for the precise investigation of dopamine's role in specific neuronal circuits.

Studies have demonstrated that the photorelease of dopamine from this compound activates D1 receptors, leading to the stimulation of Protein Kinase A (PKA) and subsequent expression of c-Fos. Notably, striatal neurons exhibit a more robust and sensitive response to brief, phasic dopamine signals compared to cortical neurons, a difference that is reflected in c-Fos induction.

Quantitative Data on c-Fos Expression

While direct quantitative tables for c-Fos expression induced specifically by this compound are not extensively available in the literature, the following tables summarize key findings on dopamine-induced c-Fos expression from broader studies. These data provide a valuable reference for expected outcomes and comparative analysis.

Table 1: Dopamine Agonist-Induced c-Fos Expression in the Striatum

| Agonist | Brain Region | Change in c-Fos Positive Cells | Reference |

| SKF 83959 (D1-like agonist) | Nucleus Accumbens Core | Significant increase (22.1 ± 2.0 cells/field) | |

| SKF 38393 (D1 agonist) | Denervated Striatum | Pronounced Fos-like immunoreactivity | |

| Quinpirole (D2 agonist) | Intact Striatum | Few immunoreactive neurons | |

| SKF 38393 + Quinpirole | Intact Striatum | Patches of intensely stained nuclei |

Table 2: Qualitative c-Fos Expression Following this compound Photolysis

| Brain Region | Dopamine Stimulation | c-Fos Expression | Reference |

| Striatum | Single sub-second flash photolysis | Sufficient to trigger expression | |

| Cortex | Single sub-second flash photolysis | Not sufficient to trigger expression |

Signaling Pathways

The induction of c-Fos expression by dopamine is a multi-step process involving intracellular signaling cascades. The diagram below illustrates the key pathways activated upon D1 receptor stimulation.

Caption: Dopamine D1 receptor signaling cascade leading to c-Fos expression.

Experimental Protocols

This section provides a detailed methodology for the photostimulation of neurons using this compound and subsequent immunohistochemical detection of c-Fos.

This compound Uncaging and Brain Slice Preparation

This protocol is adapted from the study by Castro et al. (2013), which investigated the differential response of striatal and cortical neurons to dopamine.

Caption: Experimental workflow for this compound uncaging and tissue preparation.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (ACSF)

-

Flash photolysis system with a UV light source

-

4% Paraformaldehyde (PFA) in phosphate buffer

-

Vibratome or tissue slicer

Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., cortex and striatum) using a vibratome in ice-cold ACSF.

-

Allow slices to recover in ACSF at room temperature for at least 1 hour.

-

Transfer slices to a recording chamber and continuously perfuse with ACSF containing this compound (e.g., 5 µM).

-

Position the UV light source over the area of interest.

-

Deliver a brief pulse of UV light (e.g., 0.1 to 1 second) to uncage the dopamine.

-

After photostimulation, transfer the slices to an incubation chamber with ACSF and incubate for 90 minutes at 32°C to allow for c-Fos protein expression.

-

Following incubation, fix the brain slices by immersing them in 4% PFA in phosphate buffer overnight at 4°C.

c-Fos Immunohistochemistry

This protocol provides a general and robust method for the detection of c-Fos protein in fixed brain tissue.

Materials:

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Normal serum (e.g., goat or donkey) for blocking

-

Primary antibody: Rabbit anti-c-Fos

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

Mounting medium with DAPI

Procedure:

-

Washing: Rinse the fixed brain slices thoroughly in PBS (3 x 10 minutes).

-

Permeabilization and Blocking: Incubate the slices in a blocking solution containing PBS, 0.3% Triton X-100, and 5% normal serum for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the slices in the primary antibody solution (e.g., rabbit anti-c-Fos diluted in blocking solution) overnight at 4°C.

-

Washing: Wash the slices in PBS (3 x 10 minutes).

-

Secondary Antibody Incubation: Incubate the slices in the fluorophore-conjugated secondary antibody solution (diluted in PBS with 0.3% Triton X-100) for 2 hours at room temperature, protected from light.

-

Washing: Wash the slices in PBS (3 x 10 minutes), protected from light.

-

Mounting: Mount the slices onto glass slides and coverslip using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Conclusion

The use of this compound provides a powerful tool for dissecting the precise roles of dopamine in neuronal function. The induction of c-Fos expression serves as a reliable downstream marker of this targeted neuronal activation. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to employ this advanced technique in their investigations of dopaminergic signaling and its impact on gene expression and neuronal plasticity.

References

- 1. Striatal Fos expression is indicative of dopamine D1/D2 synergism and receptor supersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of c-fos expression by the dopamine D1–D2 receptor heteromer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Fos expression associated with reinstatement of cocaine-seeking behavior by response-contingent conditioned cues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Fos expression in dopaminergic and GABAergic neurons of the ventral mesencephalic tegmentum after paradoxical sleep deprivation and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

NPEC-Caged Dopamine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience, understanding the precise spatiotemporal dynamics of neurotransmitter signaling is paramount. NPEC-caged dopamine, a photolabile derivative of the crucial neuromodulator dopamine, has emerged as a powerful tool for dissecting dopaminergic circuits with high precision. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the dopamine molecule biologically inactive until a flash of ultraviolet (UV) light cleaves the protecting group, releasing free dopamine in a controlled manner. This in-depth guide provides a comprehensive overview of NPEC-caged dopamine, its properties, experimental applications, and the underlying signaling pathways it helps to elucidate.

The NPEC caging group offers a significant advantage due to its stability against hydrolysis, a common issue with other caged compounds that can lead to spontaneous, uncontrolled neurotransmitter release.[1][2] This stability ensures that dopamine is only released upon light stimulation, providing a high degree of experimental control. However, it is important to note that NPEC-caged compounds generally exhibit slower photorelease kinetics compared to some other caging groups.[1]

Core Properties and Data

While NPEC-caged dopamine is a valuable tool, a comprehensive set of quantitative photochemical data, such as the quantum yield (Φ) and molar extinction coefficient (ε), is not extensively reported in the scientific literature. The efficiency of uncaging is determined by the product of these two values. For the related photolabile protecting group 2-(2-nitrophenyl)propoxycarbonyl (NPPOC), a quantum yield of 0.41 in methanol has been reported, though it has a low molar absorptivity (ε at 365 nm ≈ 230 M⁻¹cm⁻¹).[3][4] The "dark" release rate for NPEC cages, referring to the thermal reaction following photoexcitation, is approximately 10-20 s⁻¹ at a pH of 7.4.

| Property | Value/Description | Source(s) |

| Full Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine | |

| Molecular Formula | C₁₇H₁₈N₂O₆ | |

| Molecular Weight | 346.33 g/mol | |

| Caging Group | NPEC ((N)-1-(2-nitrophenyl)ethyl) | |

| Photolysis Wavelength | ~360 nm (UV light) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Purity | ≥99% (HPLC) | |

| Storage | Store at -20°C | |

| 'Dark' Release Rate | ~10-20 s⁻¹ at pH 7.4 |

Dopamine Signaling Pathways

The release of dopamine from NPEC-caged compounds allows for the precise activation of dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a critical role in various physiological and pathological processes. The two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), trigger distinct downstream signaling cascades.

D1-like Receptor Signaling

Activation of D1-like receptors, which are coupled to Gαs/olf G-proteins, leads to the stimulation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Phosphorylated CREB can then translocate to the nucleus and induce the expression of immediate early genes such as c-Fos, a marker of neuronal activation.

D2-like Receptor Signaling

In contrast, D2-like receptors are coupled to Gαi/o G-proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in its excitability.

Experimental Protocols

The use of NPEC-caged dopamine allows for a wide range of experimental designs to probe the function of dopaminergic systems. Below are representative protocols for key experiments.

General Experimental Workflow

The general workflow for an experiment using NPEC-caged dopamine involves several key steps, from preparing the biological sample to data analysis.

Protocol 1: Photolytic Uncaging of Dopamine in Brain Slices

This protocol describes the focal uncaging of dopamine in acute brain slices to study its effects on neuronal activity.

Materials:

-

NPEC-caged dopamine

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slice preparation equipment (vibratome, etc.)

-

Microscope with UV light source (e.g., mercury lamp or LED) and appropriate filters

-

Electrophysiology rig (for patch-clamp recordings) or imaging setup (for calcium or other reporters)

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest according to standard laboratory protocols.

-

Incubation: Transfer the slices to a holding chamber with continuously oxygenated aCSF. Allow slices to recover for at least 1 hour.

-

Bath Application: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Add NPEC-caged dopamine to the perfusing aCSF at a final concentration of, for example, 10 µM. Allow the slice to equilibrate with the caged compound for at least 10-15 minutes.

-

Focal Photolysis: Using a low-power objective, identify the target cell or region of interest. Switch to a higher-power objective for precise targeting. Deliver a brief pulse of UV light (e.g., 360 nm for 0.5 seconds) through the objective to uncage the dopamine. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.

-

Recording: Simultaneously record the physiological response of the neuron(s) of interest. This could be changes in membrane potential or firing rate using patch-clamp electrophysiology, or changes in fluorescence of a calcium indicator or other biosensor.

Protocol 2: Measurement of PKA Activity Following Dopamine Uncaging

This protocol outlines a method to assess the activation of PKA, a key downstream effector of D1 receptor signaling, following the photorelease of dopamine.

Materials:

-

Brain slices or cultured neurons

-

NPEC-caged dopamine

-

PKA activity assay kit or specific antibodies for phosphorylated PKA substrates (e.g., phospho-DARPP-32)

-

Western blotting or immunofluorescence microscopy equipment

Methodology:

-

Cell/Slice Preparation and Uncaging: Prepare and incubate the biological sample with NPEC-caged dopamine as described in Protocol 1.

-

Photostimulation: Apply the UV light stimulus to uncage dopamine in the desired area.

-

Incubation and Lysis: Following photostimulation, incubate the sample for a specific period (e.g., 30 minutes) to allow for the downstream signaling cascade to proceed. Then, rapidly lyse the cells or tissue in an appropriate buffer containing phosphatase and protease inhibitors.

-

PKA Activity Assay:

-

Biochemical Assay: Use a commercial PKA activity assay kit, which typically measures the phosphorylation of a specific substrate by PKA in the cell lysate.

-

Western Blotting: Perform western blotting on the cell lysates using antibodies that specifically recognize phosphorylated forms of PKA substrates, such as phospho-Thr34 DARPP-32, to quantify the level of PKA activity.

-

Protocol 3: c-Fos Immunohistochemistry Following Dopamine Uncaging

This protocol details the detection of c-Fos expression, a marker of neuronal activation, after photostimulation.

Materials:

-

Brain slices or cell cultures

-

NPEC-caged dopamine

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Blocking solution (e.g., PBS with Triton X-100 and normal goat serum)

-

Primary antibody against c-Fos

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Methodology:

-

Photostimulation and Incubation: Following the uncaging of dopamine as described in Protocol 1, return the brain slices or cell cultures to a recovery chamber and incubate for a period that allows for c-Fos protein expression (typically 1-2 hours).

-

Fixation: Fix the samples in 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Permeabilization and Blocking: Permeabilize the tissue and block non-specific antibody binding by incubating in a blocking solution (e.g., 0.5% Triton X-100 and 3% Normal Goat Serum in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the samples with a primary antibody against c-Fos (e.g., at a 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the samples three times with PBS containing 0.5% Triton X-100. Then, incubate with a fluorescently labeled secondary antibody (e.g., at a 1:250 dilution) for 2 hours at room temperature.

-

Counterstaining and Mounting: Wash the samples three times with PBS. Counterstain the nuclei with DAPI for 5-10 minutes. Wash again with PBS and mount the samples on slides with an appropriate mounting medium.

-

Imaging: Visualize and quantify c-Fos positive cells using a fluorescence or confocal microscope.

Conclusion

NPEC-caged dopamine provides an invaluable method for the precise spatiotemporal control of dopamine release in neuroscience research. Its hydrolytic stability makes it a reliable tool for investigating the intricate roles of dopamine in synaptic transmission, plasticity, and behavior. While a comprehensive quantitative photochemical profile remains to be fully elucidated, the existing data and established protocols demonstrate its utility in dissecting the complex signaling pathways governed by this critical neuromodulator. The continued application and refinement of techniques involving NPEC-caged dopamine will undoubtedly lead to further significant discoveries in the field of neuroscience and drug development.

References

An Introductory Guide to NPEC-Caged Dopamine for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NPEC-caged dopamine, a powerful tool for the precise spatiotemporal control of dopamine release in experimental settings. This document covers the core principles of NPEC-caged dopamine, its applications in neuroscience, detailed experimental protocols, and the underlying signaling pathways.

Introduction to NPEC-Caged Dopamine

NPEC-caged dopamine, or (N)-1-(2-Nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a photolabile compound designed for the controlled release of the neurotransmitter dopamine upon illumination with ultraviolet (UV) light. The "cage" is a nitrophenylethyl (NPEC) group that renders the dopamine molecule biologically inactive. This allows researchers to introduce an inert form of dopamine into a biological system and then, with high precision, release the active neurotransmitter at a specific time and location using a focused light source. This technique is invaluable for mimicking the phasic release of dopamine that occurs naturally in the brain, enabling detailed studies of dopamine's role in synaptic transmission, neuronal excitability, and behavior.

Chemical and Photochemical Properties

The utility of a caged compound is determined by its chemical stability, biological inertness prior to photolysis, and the efficiency of photorelease.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₆ |

| Molecular Weight | 346.33 g/mol |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Photochemical Properties:

The efficiency of photolysis, or "uncaging," is a product of the molar extinction coefficient (ε) and the quantum yield (Φ). The NPEC caging group is known for its stability against hydrolysis, a significant advantage over many other caged compounds. However, specific quantitative photochemical data for NPEC-caged dopamine, such as its precise quantum yield and extinction coefficient, are not extensively reported in the available literature. NPEC cages are generally characterized by slower photorelease kinetics compared to some other photolabile protecting groups.

For context, a comparison of photochemical properties for various caged neurotransmitters is provided below. It is important to note that the lack of precise data for NPEC-caged dopamine necessitates careful calibration in each experimental setup.

| Caged Compound | Caging Group | Optimal Excitation (nm) | Quantum Yield (Φ) | Key Advantages | Key Limitations |

| NPEC-caged dopamine | NPEC | ~360 | Not widely reported | Good hydrolytic stability; established use in vitro. | Slower photolysis rate; low two-photon efficiency. |

| DEAC450-caged GABA | DEAC450 | ~450 (one-photon), 900 (two-photon) | 0.39[1][2] | Wavelength-selective uncaging; high quantum yield. | Different spectral properties may require different light sources. |

| RuBi-GABA | Ruthenium-bipyridine-triphenylphosphine | Blue light | Not specified | Can be used in vivo. | Potential for metal-ion related effects. |

| MNI-caged glutamate | MNI | ~350 (one-photon), 720 (two-photon) | ~0.08 | Fast release kinetics; suitable for two-photon uncaging. | Can have antagonistic effects at high concentrations. |

| CDNI-caged GABA | CDNI | Not specified | High | High quantum yield. | Can have antagonistic effects at GABAₐ receptors. |

Mechanism of Action: Photolysis

The core of using NPEC-caged dopamine lies in the process of photolysis. When a photon of UV light, typically around 360 nm, is absorbed by the NPEC caging group, it triggers a photochemical reaction. This reaction cleaves the carbamate bond that links the NPEC group to the dopamine molecule. This cleavage releases free, biologically active dopamine, which can then diffuse and bind to its receptors, initiating downstream signaling cascades. The byproducts of this reaction are generally considered to be biologically inert, although it is always recommended to perform control experiments to confirm this in a specific experimental system.

Dopamine Signaling Pathways

Upon release, dopamine primarily acts on two families of G-protein coupled receptors (GPCRs): the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). These receptors trigger distinct intracellular signaling cascades.

D1-like Receptor Signaling

D1-like receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in its phosphorylated state is a potent inhibitor of protein phosphatase 1 (PP1). D1 receptor activation can also engage other pathways, including the phospholipase C (PLC) pathway.

D2-like Receptor Signaling

D2-like receptors are primarily coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. This has an opposing effect to D1 receptor activation on downstream targets. D2 receptors can also signal through other pathways, such as by modulating ion channels and interacting with β-arrestin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing NPEC-caged dopamine.

Preparation of Acute Brain Slices

This protocol is adapted for preparing acute brain slices for electrophysiology and imaging experiments.[3][4][5]

Materials:

-

Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF, continuously bubbled with 95% O₂ / 5% CO₂)

-

Artificial cerebrospinal fluid (aCSF) for recovery and recording (bubbled with 95% O₂ / 5% CO₂)

-

Vibratome

-

Dissection tools (scissors, forceps, razor blades)

-

Recovery chamber

-

Incubation chamber

Procedure:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, oxygenated slicing solution.

-

Brain Extraction: Rapidly dissect the brain and immerse it in the ice-cold slicing solution.

-

Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. Secure the brain block to the stage using cyanoacrylate glue.

-

Slicing: Transfer the mounted brain to the vibratome chamber filled with ice-cold, oxygenated slicing solution. Cut slices to the desired thickness (typically 250-300 µm).

-

Recovery: Immediately transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

-

Incubation: After the initial recovery period, transfer the slices to an incubation chamber with aCSF at room temperature and allow them to equilibrate for at least 1 hour before starting experiments.

Focal Photolysis of NPEC-Caged Dopamine

This protocol describes the general workflow for uncaging NPEC-caged dopamine in a brain slice preparation.

Materials:

-

Microscope equipped for fluorescence and DIC imaging

-

UV light source (e.g., laser, LED) coupled to the microscope, with control over pulse duration and intensity

-

NPEC-caged dopamine stock solution (in DMSO)

-

Recording aCSF

Procedure:

-

Preparation: Prepare a stock solution of NPEC-caged dopamine in DMSO. On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired concentration (e.g., 100-200 µM).

-

Incubation: Place the brain slice in the recording chamber and perfuse with the aCSF containing NPEC-caged dopamine. Allow sufficient time for the compound to diffuse into the tissue.

-

Targeting: Identify the cell or region of interest using the microscope.

-

Photolysis: Deliver a brief pulse of UV light (e.g., 100-200 ms at 360 nm) to the targeted area. The duration and intensity of the light pulse should be optimized to release a physiological concentration of dopamine (e.g., 1-2 µM).

-

Recording: Simultaneously record the physiological response using the chosen technique (e.g., electrophysiology or imaging).

-

Controls: Perform control experiments, including delivering the UV light pulse in the absence of the caged compound to ensure that the light itself does not elicit a response.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration in real-time.

Materials:

-

FSCV system (potentiostat, headstage, software)

-

Carbon-fiber microelectrode

-

Ag/AgCl reference electrode

-

Brain slice recording setup as described above

Procedure:

-

Electrode Placement: Position the carbon-fiber microelectrode in the brain slice region of interest.

-

Baseline Recording: Establish a stable baseline recording of the background current.

-

Photolysis and Detection: Deliver a UV light pulse to uncage dopamine near the electrode tip. The FSCV system will detect the oxidation of dopamine, which appears as a characteristic peak in the cyclic voltammogram.

-

Quantification: The magnitude of the oxidation peak is proportional to the dopamine concentration. Calibrate the electrode with known concentrations of dopamine to quantify the amount released.

-

Clearance Measurement: The decay of the FSCV signal over time reflects the clearance of dopamine from the extracellular space by dopamine transporters.

Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of changes in membrane potential and ionic currents in a single neuron in response to uncaged dopamine.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Intracellular solution

Procedure:

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Cell Targeting: Under visual guidance (DIC microscopy), approach a target neuron with the patch pipette.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Recording: Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) before, during, and after the photolysis of NPEC-caged dopamine.

Calcium Imaging

Calcium imaging can be used to visualize changes in intracellular calcium concentrations, a common downstream effect of dopamine receptor activation.

Materials:

-

Fluorescence microscope with a sensitive camera

-

Light source for fluorescence excitation

-

Calcium indicator (e.g., a fluorescent dye like Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

Procedure:

-

Indicator Loading: Load the brain slice or cultured cells with the chosen calcium indicator. For chemical dyes, this typically involves bath application of the AM ester form. For genetically encoded indicators, this requires prior viral transfection or the use of transgenic animals.

-

Baseline Imaging: Acquire baseline fluorescence images before dopamine uncaging.

-

Uncaging and Imaging: Initiate time-lapse imaging and deliver the UV light pulse to release dopamine.

-

Data Analysis: Analyze the changes in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular calcium. The data is often presented as a change in fluorescence relative to the baseline (ΔF/F).

Conclusion

NPEC-caged dopamine is a versatile and powerful tool for dissecting the complex roles of dopamine in the nervous system. By providing precise spatiotemporal control over dopamine release, it allows researchers to investigate the dynamics of dopamine signaling with a level of detail not achievable with traditional pharmacological methods. While the lack of extensive quantitative photochemical data for this specific compound necessitates careful experimental calibration, the protocols and principles outlined in this guide provide a solid foundation for its successful implementation in a wide range of neurobiological applications. As with any advanced technique, proper controls and careful optimization are paramount to obtaining robust and interpretable results.

References

- 1. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute slice preparation and electrophysiology [bio-protocol.org]

- 4. Obtaining Acute Brain Slices [en.bio-protocol.org]

- 5. precisionary.com [precisionary.com]

Methodological & Application

Application Notes and Protocols for NPEC-Caged Dopamine Uncaging

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caged compounds are indispensable tools in neuroscience and cell biology, allowing for the precise spatiotemporal control of biologically active molecules.[1][2] NPEC-caged dopamine is a photolabile precursor of the neurotransmitter dopamine.[3] The NPEC ((N)-1-(2-nitrophenyl)ethyl) caging group renders the dopamine molecule biologically inactive until it is cleaved by ultraviolet (UV) light. Upon illumination, typically around 360 nm, the NPEC cage is removed, releasing active dopamine with high temporal and spatial resolution. This technique enables researchers to mimic the phasic release of dopamine in the brain and study its effects on neural circuits and signaling pathways with a level of precision unattainable with traditional pharmacological methods.

This application note provides a detailed overview of the use of NPEC-caged dopamine, including recommended concentrations, experimental protocols for uncaging, and a summary of relevant data.

Data Presentation: NPEC-Caged Dopamine Uncaging Parameters

The optimal concentration of NPEC-caged dopamine and the photolysis parameters can vary depending on the experimental system (e.g., cell culture, brain slices), the specific research question, and the sensitivity of the detection method. The following table summarizes concentrations and conditions reported in the literature.

| Concentration Range (µM) | Biological System | Uncaging Light Source | Light Parameters | Resulting Dopamine Concentration (µM) | Reference |

| 100-200 | Rat brain slices (caudate nucleus, prefrontal cortex) | Epifluorescence microscope with UV illumination | 100-200 ms illumination | 1-2 | |

| 10 | Astrocytic potassium (K+) clearance studies | Focal photolysis system | 50 µm diameter illumination | Not specified | |

| Not specified | Cortical and striatal neurons | UV light illumination | 360 nm | Not specified |

Note: It is crucial to empirically determine the optimal concentration and light exposure for each specific experimental setup to achieve the desired biological effect while minimizing potential phototoxicity.

Experimental Protocols

Preparation of NPEC-Caged Dopamine Stock Solution

Materials:

-

NPEC-caged dopamine powder

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (ACSF) or desired experimental buffer

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

NPEC-caged dopamine is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the NPEC-caged dopamine powder in high-quality, anhydrous DMSO to a final concentration of 10-100 mM.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Centrifuge the stock solution briefly to pellet any undissolved particles.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to one month at -20°C and up to six months at -80°C.

Uncaging NPEC-Caged Dopamine in Brain Slices

This protocol is adapted from a study investigating dopamine clearance and autoinhibition in rat brain slices.

Materials:

-

Acutely prepared brain slices (e.g., coronal rat brain slices containing the caudate nucleus or prefrontal cortex)

-

Recording chamber for electrophysiology or imaging

-

Epifluorescence microscope equipped with a UV light source (e.g., mercury lamp or UV laser)

-

Objective with good UV transmittance

-

Perfusion system with ACSF

-

NPEC-caged dopamine stock solution

-

Detection system (e.g., fast-scan cyclic voltammetry electrode, patch-clamp setup, or fluorescence imaging system)

Protocol:

-

Slice Preparation and Perfusion:

-

Prepare acute brain slices using standard vibratome sectioning techniques.

-

Transfer the slices to a recording chamber and continuously perfuse with oxygenated ACSF.

-

-

Application of NPEC-Caged Dopamine:

-

Dilute the NPEC-caged dopamine stock solution into the ACSF to a final working concentration of 100-200 µM.

-

Perfuse the brain slice with the ACSF containing NPEC-caged dopamine for a sufficient time to allow for equilibration within the tissue.

-

-

Photolysis (Uncaging):

-

Position the recording electrode or the region of interest for imaging in the desired area of the brain slice.

-

Focus the UV light from the epifluorescence microscope onto the tip of the recording electrode or the specific area of interest.

-

Deliver a brief pulse of UV light (e.g., 100-200 ms) to uncage the dopamine. The duration and intensity of the UV pulse should be optimized to elicit a measurable biological response without causing photodamage.

-

-

Data Acquisition:

-

Immediately following the UV flash, record the biological response. This could be the clearance of dopamine using fast-scan cyclic voltammetry, changes in neuronal firing measured by patch-clamp, or alterations in fluorescence of a dopamine sensor.

-

Important Considerations:

-

Control Experiments: It is essential to perform control experiments to ensure that the observed effects are due to the uncaged dopamine and not a result of the UV light or the caged compound itself. This includes applying the UV flash in the absence of NPEC-caged dopamine and perfusing with the caged compound without UV illumination.

-

Phototoxicity: Prolonged or high-intensity UV exposure can be toxic to cells. Use the lowest effective light intensity and duration.

-

Light Scattering: In tissue preparations like brain slices, light scattering can affect the precise location and concentration of uncaged dopamine. This should be taken into account when interpreting the results.

Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the major signaling pathways activated by dopamine upon binding to its D1 and D2-like receptors.

Caption: Simplified dopamine signaling pathway.

Experimental Workflow for NPEC-Caged Dopamine Uncaging

This diagram outlines the key steps in a typical uncaging experiment using NPEC-caged dopamine.

Caption: Experimental workflow for NPEC-caged dopamine uncaging.

References

Application Notes and Protocols for UV Light Source Selection in NPEC-caged-dopamine Photolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of caged compounds, such as NPEC-caged-dopamine, provides researchers with unparalleled spatiotemporal control over the release of bioactive molecules. This technique is particularly valuable in neuroscience for mimicking the phasic signals of dopamine in the brain.[1] Photolysis, or "uncaging," is initiated by a pulse of ultraviolet (UV) light, which cleaves the photolabile protecting group (the "cage") and releases the active neurotransmitter. The selection of an appropriate UV light source is critical for successful and reproducible uncaging experiments. These application notes provide a detailed guide to understanding the available UV light sources, their operational parameters, and protocols for their use in the photolysis of this compound.

I. Principles of this compound Photolysis

NPEC (1-(2-nitrophenyl)ethyl) is a commonly used caging group that renders dopamine inactive until it is exposed to UV light.[2][3] The photolysis of this compound is typically achieved with near-UV light, with an optimal wavelength around 360 nm.[1] Upon absorption of a photon, the NPEC cage undergoes a photochemical reaction that results in the release of free dopamine, a proton, and a nitroso-byproduct. The released dopamine is then free to interact with its target receptors, such as D1 and D2 receptors, initiating downstream signaling cascades.

The efficiency of this process is determined by the product of the extinction coefficient (ε) and the quantum yield (Φ). While specific quantitative photochemical data for this compound is not extensively reported, the NPEC group is known for its stability in physiological buffers and slower photorelease kinetics compared to some other caging groups.

II. UV Light Sources for Photolysis

A variety of UV light sources can be employed for uncaging experiments, each with its own set of advantages and disadvantages. The choice of light source will depend on the specific experimental requirements, such as the desired spatial and temporal resolution, and budget constraints.

Commonly Used UV Light Sources:

-

Lasers: UV lasers offer high power and a collimated beam, allowing for precise focal uncaging in very small volumes. They are often used in conjunction with scanning galvanometers for patterned photostimulation. While offering excellent spatial resolution, the cost of UV lasers can be a significant consideration.

-

Flash Lamps (Xenon): These lamps provide brief, intense flashes of UV light and are suitable for whole-field uncaging or when sub-millisecond temporal resolution is required. However, they may offer lower spatial resolution (typically >50 µm) and can produce electromagnetic artifacts.

-

Mercury and Xenon Arc Lamps: These are continuous wave lamps that can be controlled by a shutter. They are a common and effective light source for epifluorescence microscopy setups and can be used for both focal and wide-field illumination.

-

Light Emitting Diodes (LEDs): High-power UV LEDs are a more recent development and offer several advantages, including long life, stable output, and the ability to be rapidly switched on and off. Fiber-coupled UV LEDs can provide a cost-effective solution for delivering light with good intensity.

Data Presentation: Comparison of UV Light Source Parameters

| Light Source | Wavelength (nm) | Power Density | Temporal Resolution | Spatial Resolution | Key Advantages | Key Disadvantages |

| UV Laser | ~355-365 | High | High (µs-ms) | High (<1 µm) | Precise focal uncaging, high power | High cost, potential for phototoxicity |

| Xenon Flash Lamp | Broad Spectrum (filtered) | High (pulsed) | High (µs-ms) | Low (>50 µm) | Intense, brief pulses | Low spatial resolution, EM artifacts |

| Mercury Arc Lamp | Multiple lines (filtered) | Moderate | Shutter-dependent (ms) | Moderate (microscope-dependent) | Common, cost-effective | Shorter lifespan, intensity fluctuation |

| Xenon Arc Lamp | Broad Spectrum (filtered) | Moderate | Shutter-dependent (ms) | Moderate (microscope-dependent) | Stable, continuous output | Generates heat |

| UV LED | ~365 | Moderate to High | High (µs-ms) | Good (fiber-coupled) | Long life, stable, cost-effective | Lower power than lasers |

Note: The optimal power density for uncaging is generally around 0.5 µJ/µm² to ensure efficient photolysis. However, this may need to be empirically determined for each experimental setup.

III. Experimental Protocols

-

Reconstitution: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mM). Store the stock solution at -20°C for up to one month or -80°C for up to six months.

-

Working Solution: Dilute the stock solution in your experimental buffer (e.g., artificial cerebrospinal fluid - ACSF) to the desired final concentration (typically in the µM to mM range). Protect the working solution from light to prevent premature uncaging.

-

Application to Sample: Apply the this compound working solution to your biological preparation (e.g., cell culture or brain slice). Ensure sufficient time for the compound to diffuse and equilibrate within the sample.

-

Light Source Setup:

-

Align the UV light source with the optical path of the microscope. For lasers and fiber-coupled LEDs, ensure the beam is properly focused on the sample plane.

-

Use appropriate filters to select the desired wavelength range (centered around 360 nm).

-

-

Power Measurement:

-

Measure the power of the UV light at the sample plane using a calibrated photodiode power meter.

-

Calculate the power density (in mW/µm² or µJ/µm²) by dividing the power by the area of illumination.

-

-

Determining Optimal Exposure Time:

-

Start with a short exposure time (e.g., 10-100 ms).

-

Monitor the biological response (e.g., electrophysiological recording, calcium imaging, or downstream protein activation).

-

Gradually increase the exposure time or power density until a reliable and reproducible response is observed without signs of phototoxicity.

-

-

Photolysis Experiment:

-

Position the sample and focus on the region of interest.

-

Trigger the UV light source for the predetermined optimal exposure time.

-

Record the biological response.

-

Include control experiments where the sample is exposed to the UV light in the absence of the caged compound to control for any light-induced artifacts.

-

-

Direct Measurement (Fast-Scan Cyclic Voltammetry - FSCV):

-

Position a carbon-fiber microelectrode near the site of photolysis.

-

Apply a voltage waveform to the electrode to detect dopamine electrochemically.

-

Perform photolysis and record the resulting change in current, which is proportional to the dopamine concentration.

-

-

Indirect Measurement (Biological Response):

-

Electrophysiology: Record changes in neuronal firing rate or postsynaptic currents following photolysis.

-

Calcium Imaging: Use a calcium indicator dye to measure changes in intracellular calcium, which can be a downstream effect of dopamine receptor activation.

-

Immunohistochemistry: Fix the sample after the experiment and stain for downstream markers of dopamine signaling, such as c-Fos or phosphorylated ERK, to assess the spatial extent of dopamine action.

-

IV. Mandatory Visualizations

Caption: Dopamine uncaging and subsequent D1 receptor signaling pathway.

Caption: Experimental workflow for this compound photolysis.

V. Important Considerations and Troubleshooting

-

Phototoxicity: High-intensity UV light can be damaging to cells. It is crucial to use the lowest effective light dose (power and duration) to minimize phototoxicity.

-

Byproducts: The photolysis of NPEC-caged compounds releases a nitroso-byproduct which could potentially have biological effects. Control experiments are essential to rule out any effects of the byproducts or the light itself.

-

Spatial Precision: For experiments requiring high spatial resolution, such as stimulating individual synapses, a tightly focused laser beam is necessary. Light scattering within the tissue can reduce spatial precision.

-

Temporal Precision: The kinetics of dopamine release from the NPEC cage are on the millisecond to second timescale. This should be taken into account when studying fast biological processes.

-